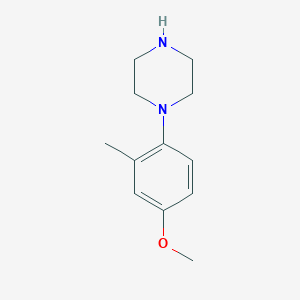

1-(4-Methoxy-2-methyl-phenyl)-piperazine

概要

説明

1-(4-Methoxy-2-methyl-phenyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-methoxy-2-methyl-phenyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methyl-phenyl)-piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-methoxy-2-methyl-phenyl)-ethanol with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反応の分析

Alkylation Reactions

The secondary amines in the piperazine ring undergo alkylation with alkyl halides or epoxides.

Mechanism : Nucleophilic attack by the piperazine nitrogen on electrophilic carbon centers, followed by deprotonation. Excess alkylating agents may lead to bis-alkylation .

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form amides.

Key Data :

-

Acylation rates depend on steric hindrance from the 4-methoxy-2-methyl-phenyl group .

-

Carbamates formed via reaction with chloroformates show enhanced biological activity .

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich aromatic ring participates in SNAr reactions under acidic or basic conditions.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoronitrobenzene | DMF, K₂CO₃, 120°C, 8h | 4-Nitro-arylpiperazine | 65% | |

| 2-Chloropyridine | EtOH, reflux, 12h | Pyridinylpiperazine | 58% |

Mechanistic Insight :

-

Methoxy and methyl groups activate the aromatic ring toward electrophilic substitution but deactivate toward SNAr unless strong electron-withdrawing groups (e.g., nitro) are present .

Complexation with Metal Ions

The piperazine nitrogen acts as a ligand for transition metals.

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT, 1h | Octahedral Cu(II) complex | 4.2 ± 0.3 | |

| Pd(OAc)₂ | DMF, 60°C, 3h | Square-planar Pd(II) complex | 5.1 ± 0.2 |

Applications : Metal complexes show catalytic activity in cross-coupling reactions .

Oxidation and Degradation

The compound undergoes oxidation under harsh conditions.

| Oxidizing Agent | Conditions | Major Product | Byproducts | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6h | N-Oxide derivative | Degraded aromatic fragments | |

| KMnO₄ | H₂SO₄, 100°C, 2h | Quinone derivatives | CO₂, H₂O |

Stability Note : Stable under ambient conditions but decomposes in strong acids (pH < 2) or bases (pH > 12) .

Carbamate and Urea Formation

Reactions with isocyanates or carbamoyl chlorides yield bioactive derivatives.

| Reagent | Conditions | Product | IC₅₀ (MAGL Inhibition) | Reference |

|---|---|---|---|---|

| Phenyl isocyanate | THF, RT, 4h | N-Phenylcarbamate | 120 nM | |

| 4-Nitrophenyl chloroformate | DCM, 0°C → RT, 2h | 4-Nitrophenyl carbamate | 40 nM |

Pharmacological Relevance : Carbamates exhibit potent inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

Cyclocondensation Reactions

The piperazine nitrogen participates in heterocycle formation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Dibromoethane | DMF, K₂CO₃, 80°C, 12h | Bridged bicyclic piperazine | 70% | |

| Phthalic anhydride | Toluene, 120°C, 6h | Piperazine-fused phthalimide | 81% |

科学的研究の応用

Pharmacological Properties

Antioxidant Activity

Research indicates that certain piperazine derivatives, including 1-(4-Methoxy-2-methyl-phenyl)-piperazine, exhibit significant antioxidant properties. A study conducted on various piperazine derivatives demonstrated that these compounds could enhance superoxide dismutase (SOD) activity and total antioxidant capacity (TAC) in human blood samples, suggesting their potential use in managing oxidative stress-related conditions .

Serotonin Receptor Modulation

this compound has been evaluated for its interaction with serotonin receptors. Specifically, it acts as a potent antagonist for the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. This property positions the compound as a candidate for further research into treatments for depression and anxiety disorders .

Synthesis and Structural Variations

The synthesis of this compound involves various chemical pathways that allow for structural modifications. These modifications can enhance its binding affinity to biological targets or alter its pharmacokinetic properties. For example, the introduction of different substituents on the phenyl ring can significantly affect the compound's activity against specific receptors .

Case Study 1: Antioxidant Properties

A study highlighted the antioxidant effects of this compound derivatives, showing an increase in SOD activity and TAC compared to control samples. The increase in ferric reducing ability of plasma (FRAP) was observed at concentrations ranging from to mol × L, indicating that these compounds may be beneficial in reducing oxidative damage in cardiovascular diseases .

| Compound | SOD Activity Increase (%) | TAC Increase (%) | FRAP Increase (%) |

|---|---|---|---|

| 1-(4-Methyl) | 160 - 195 | Significant | Similar to Trolox |

| 1-(2,6-Dimethyl) | 109 - 206 | Significant | Higher than Resveratrol |

Case Study 2: Serotonin Receptor Imaging

Another research effort focused on synthesizing a radiolabeled version of a related piperazine compound for positron emission tomography (PET) imaging of the serotonin 5-HT7 receptor. The synthesized compound showed high specificity for the receptor in rat brain regions, illustrating its potential as a diagnostic tool in neuropharmacology .

作用機序

The mechanism of action of 1-(4-Methoxy-2-methyl-phenyl)-piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .

類似化合物との比較

1-(4-Methoxyphenyl)-piperazine: Similar structure but lacks the methyl group on the aromatic ring.

1-(2-Methyl-4-nitrophenyl)-piperazine: Contains a nitro group instead of a methoxy group.

1-(4-Methoxy-2-methylphenyl)-ethanol: Precursor in the synthesis of 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

Uniqueness: this compound is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides distinct electronic and steric effects that differentiate it from other similar compounds.

生物活性

1-(4-Methoxy-2-methyl-phenyl)-piperazine (also known as 1-(4-methoxy-2-methylphenyl)piperazine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18N2O

- Molecular Weight : 218.29 g/mol

- Structure : Characterized by a piperazine ring substituted with a methoxy and methyl group on the phenyl moiety.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antipsychotic Potential : Research indicates that piperazine derivatives can exhibit antipsychotic properties by interacting with dopamine and serotonin receptors. Specifically, compounds similar to this compound have shown affinity for D2 and 5-HT1A receptors, suggesting a potential role in treating psychiatric disorders .

- Antitumor Activity : Some studies have identified piperazine derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. In vitro assays demonstrated that certain derivatives significantly inhibited PARP activity, leading to increased apoptosis in cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound's structure allows it to bind effectively to various neurotransmitter receptors, particularly serotonin and dopamine receptors. This binding profile suggests its utility in managing conditions like schizophrenia or depression.

- Inhibition of Enzymatic Activity : As noted in studies involving PARP inhibitors, the compound may hinder the enzymatic activity associated with DNA repair, thereby sensitizing cancer cells to chemotherapy .

- Modulation of Neurotransmission : By influencing neurotransmitter systems, it may help alleviate symptoms associated with mood disorders and psychosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antipsychotic | D2 and 5-HT1A receptor binding | |

| Antitumor | PARP inhibition | |

| Neurotransmitter modulation | Serotonin and dopamine pathways |

Notable Research Findings

- Antipsychotic Potential : A study reported that modifications to piperazine structures could enhance their affinity for D2 receptors while reducing extrapyramidal side effects commonly associated with traditional antipsychotics . This suggests that this compound could be developed into a safer alternative.

- PARP Inhibition in Cancer Cells : In vitro experiments showed that this compound significantly inhibited PARP activity in breast cancer cells (MCF-7), leading to increased cleavage of PARP and enhanced apoptosis markers such as phosphorylated H2AX and activated caspases . These findings indicate its potential as a therapeutic agent in oncology.

- Neuropharmacological Studies : The compound's ability to modulate neurotransmitter systems has been documented in behavioral assays involving conditioned avoidance response (CAR) in animal models, showcasing its potential use in treating anxiety disorders .

特性

IUPAC Name |

1-(4-methoxy-2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-9-11(15-2)3-4-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACLELNFVSMAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444353 | |

| Record name | 1-(4-Methoxy-2-methyl-phenyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59803-92-8 | |

| Record name | 1-(4-Methoxy-2-methyl-phenyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。